molecular formula C23H23N3O3S2 B2912018 N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide CAS No. 1105224-40-5

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide

Cat. No.: B2912018
CAS No.: 1105224-40-5
M. Wt: 453.58
InChI Key: SBFIGQRIMIDWAR-UHFFFAOYSA-N
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Description

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene core substituted with a sulfonamide group, a 1,2,4-oxadiazole ring, and aromatic substituents. The compound combines a thiophene-sulfonamide scaffold with a 4-methylphenyl-substituted oxadiazole and a bulky N-isopropylphenyl group. These structural motifs are associated with diverse biological activities, including enzyme inhibition and antimicrobial effects, as observed in related compounds .

Properties

IUPAC Name

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-15(2)17-9-11-19(12-10-17)26(4)31(27,28)20-13-14-30-21(20)23-24-22(25-29-23)18-7-5-16(3)6-8-18/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFIGQRIMIDWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane.

    Sulfonamide Formation: The sulfonamide group is usually introduced by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO2_2NH-) participates in hydrolysis and substitution reactions:

Hydrolysis

ConditionReagentsProductsNotesReference
Acidic HydrolysisHCl, refluxSulfonic acid + amine derivativesSlow reaction, requires harsh acids
Basic HydrolysisNaOH, refluxSulfonate salt + amineFaster than acidic hydrolysis

The N-methyl and N-(4-isopropylphenyl) substituents sterically hinder hydrolysis, necessitating prolonged heating .

Thiophene Ring Reactivity

The thiophene core undergoes electrophilic substitution, though the electron-withdrawing sulfonamide group deactivates the ring:

ReactionElectrophilePosition DirectedOutcomeReference
NitrationHNO3_3/H2_2SO4_4Para to sulfonamideLimited due to deactivation
HalogenationCl2_2/FeCl3_3Meta to sulfonamideLow yield, requires catalysis

Experimental data for the target compound’s thiophene reactivity is sparse, but analogous structures show moderate halogenation at the 4-position of the thiophene ring.

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is stable under mild conditions but degrades under strong acid/base:

ConditionReagentsProductsNotesReference
Acidic HydrolysisHCl, refluxDiamide derivativesSlow ring-opening
Basic HydrolysisNaOH, refluxCarboxylic acid + amideFaster than acidic conditions

The 4-methylphenyl substituent enhances ring stability compared to electron-deficient aryl groups .

Functionalization of the 4-Isopropylphenyl Group

The para-isopropyl group on the phenyl ring can undergo oxidation:

Oxidizing AgentConditionsProductYieldReference
KMnO4_4H2_2SO4_4, heat4-Carboxyphenyl~60%General

This reaction is relevant for prodrug activation or metabolite studies.

Biological Activity and Stability

While direct pharmacological data for this compound is unavailable, structurally related 1,2,4-oxadiazole-sulfonamide hybrids exhibit:

  • Cytotoxic effects (e.g., IC50_{50} = 15.63 μM against MCF-7 cells for a tamoxifen analog) .
  • Enzyme inhibition (e.g., modulation of protein kinases) .
  • Metabolic stability due to the sulfonamide and oxadiazole groups resisting hepatic degradation .

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its sulfonamide group, which is known for antibacterial properties.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a decrease in folate production, ultimately affecting DNA synthesis and bacterial growth.

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogous Compounds

Core Structural Features

The target compound’s key functional groups include:

  • Thiophene-sulfonamide backbone : Imparts polarity and hydrogen-bonding capacity.
  • 1,2,4-Oxadiazole ring : Enhances metabolic stability and π-π stacking interactions.
  • Substituted aryl groups : The 4-methylphenyl (electron-donating) and 4-isopropylphenyl (hydrophobic) groups influence lipophilicity and steric effects.
Table 1: Comparison of Structural Features and Molecular Properties
Compound Name / CAS Core Structure Key Substituents Molecular Weight Notable Functional Groups
Target Compound Thiophene-sulfonamide 4-Methylphenyl-oxadiazole, N-isopropylphenyl Not Provided Sulfonamide, oxadiazole, thiophene
N-(4-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide Thiophene-sulfonamide 4-Methylsulfanylphenyl-oxadiazole, 4-methoxyphenyl 473.6 Sulfonamide, oxadiazole, methoxy
N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine Oxazole-sulfonamide Benzyl, 4-methylphenyl, thiophene 410.51 Sulfonyl, oxazole, thiophene
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide Thiophene-carboxamide 4-Methylphenylimino, 2-chlorophenyl Not Provided Carboxamide, imino, thiophene

Functional Group Analysis

  • Sulfonamide vs.
  • Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound and provides greater metabolic stability than oxazole () due to reduced susceptibility to enzymatic cleavage .
  • The 4-methylsulfanylphenyl group in introduces a sulfur atom capable of hydrophobic interactions, whereas the 4-methylphenyl group in the target compound offers steric bulk without additional heteroatoms.

Spectroscopic and Computational Insights

  • IR Spectroscopy : The target compound’s IR spectrum would show νS=O stretches near 1150–1350 cm⁻¹ (sulfonamide) and νC=N/C-O stretches (~1600 cm⁻¹) for oxadiazole, aligning with data from .
  • NMR : The N-isopropylphenyl group would produce distinct doublets (δ ~1.2–1.4 ppm for CH(CH₃)₂) in ¹H-NMR, while the oxadiazole’s C-5 proton appears as a singlet near δ 8.5–9.0 ppm .

Biological Activity

N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 345.43 g/mol
  • CAS Number : 1338650-26-2

The structure consists of a thiophene ring, an oxadiazole moiety, and various aromatic groups that contribute to its biological properties.

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For example:

  • Antitumor Efficacy : In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. A related compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MEXF 462) .
Cell LineIC50 (µM)
Human Colon Adenocarcinoma HT-2992.4
Human Breast Cancer MEXF 46292.4
Human Ovarian Adenocarcinoma OVXF 8992.76
Human Renal Cancer RXF 4861.143

These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity.

Antimicrobial Activity

Oxadiazole derivatives have also been reported to possess antimicrobial properties. Studies indicate that they exhibit activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Enterobacter aerogenes

The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Other Pharmacological Activities

  • Anti-inflammatory Effects : Some studies indicate that oxadiazole derivatives may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .
  • Antiviral Properties : Preliminary data suggest potential antiviral effects against certain viruses, although further research is needed to confirm these findings .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties through modulation of neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with cell survival and apoptosis.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • A study reported the synthesis of novel oxadiazole derivatives that showed promising anticancer activity against various tumor cell lines with IC50 values significantly lower than standard treatments .
  • Another investigation highlighted the antimicrobial efficacy of oxadiazole-containing compounds against multidrug-resistant bacterial strains, emphasizing their potential as new therapeutic agents .

Q & A

Q. What degradation pathways dominate under accelerated stability testing?

  • Pathways :
  • Hydrolytic Degradation : Sulfonamide cleavage in acidic/basic conditions (pH 2–10) .
  • Photodegradation : Thiophene ring oxidation under UV light (λ = 365 nm) forms sulfone derivatives .

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